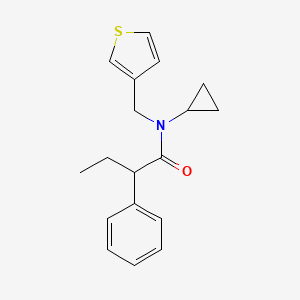

N-cyclopropyl-2-phenyl-N-(thiophen-3-ylmethyl)butanamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-phenyl-N-(thiophen-3-ylmethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NOS/c1-2-17(15-6-4-3-5-7-15)18(20)19(16-8-9-16)12-14-10-11-21-13-14/h3-7,10-11,13,16-17H,2,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXGBSWLUMHOBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N(CC2=CSC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-phenyl-N-(thiophen-3-ylmethyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene derivative, followed by the introduction of the cyclopropyl and phenyl groups. The final step often involves the formation of the butanamide structure through amide bond formation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-phenyl-N-(thiophen-3-ylmethyl)butanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, especially at the thiophene moiety.

Reduction: Reduction reactions can target the carbonyl group in the butanamide structure, potentially converting it to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the butanamide group can produce amines .

Scientific Research Applications

N-cyclopropyl-2-phenyl-N-(thiophen-3-ylmethyl)butanamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: This compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-phenyl-N-(thiophen-3-ylmethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene moiety can engage in π-π interactions with aromatic amino acids in proteins, while the cyclopropyl and phenyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N-cyclopropyl-2-phenyl-N-(thiophen-3-ylmethyl)butanamide with structurally related butanamide derivatives:

Physicochemical Properties

- Solubility : The thiophene and phenyl groups in the target compound likely reduce aqueous solubility compared to derivatives with polar substituents (e.g., thioxomethyl in ). The acetyl group in may increase polarity slightly but is counterbalanced by the methyl group.

- Reactivity : The cyclopropyl group in the target compound may confer higher reactivity due to ring strain, whereas the thioxomethyl group in could participate in nucleophilic substitutions. The thiophene ring is prone to electrophilic aromatic substitution.

Spectroscopic Comparisons

- NMR Analysis : As demonstrated in , chemical shift differences in specific regions (e.g., aromatic protons or cyclopropyl CH2 groups) can highlight substituent effects. For example:

Theoretical Grouping Strategies

The "lumping" approach could classify the target compound with other butanamides sharing a common backbone but differing in substituents. For example:

Biological Activity

N-cyclopropyl-2-phenyl-N-(thiophen-3-ylmethyl)butanamide is an organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic uses, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group, a phenyl ring, and a thiophene moiety. This unique structure contributes to its biological activity and interaction with various biomolecules.

The compound's biological activity is primarily attributed to its interactions with enzymes and cellular pathways:

-

Enzyme Interaction :

- It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- The binding of this compound can lead to either inhibition or activation of these enzymes, influencing the metabolic processing of various substrates.

-

Cellular Effects :

- This compound modulates cell signaling pathways and gene expression, affecting cellular metabolism.

- It can alter the expression of genes involved in metabolic pathways, indicating its potential role in metabolic regulation.

In Vitro Studies

In vitro studies have demonstrated the compound's effects on various cell lines:

- Cytotoxicity : The compound has been evaluated for cytotoxic effects against several cancer cell lines. For instance, it exhibited significant cytotoxicity against HepG2 cells with an IC50 value indicative of its potential as an anticancer agent .

Table 1: Cytotoxicity Data

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 10.56 |

| NIH/3T3 | 148.26 |

The data indicates that while the compound is effective against cancer cells, it shows relatively lower toxicity towards normal cells (NIH/3T3), suggesting a degree of selectivity that is desirable in therapeutic compounds.

Case Studies

-

Antifungal Activity :

- A study investigating related compounds found that modifications in the phenyl moiety significantly impacted antifungal activity against strains such as Candida albicans. While this study focused on similar structures, it provides insights into how structural variations can enhance biological activity .

- Mechanistic Insights :

Q & A

Q. What are the optimal synthetic routes for N-cyclopropyl-2-phenyl-N-(thiophen-3-ylmethyl)butanamide, and how do reaction conditions influence yield and purity?

Answer: The synthesis of this compound can be approached via a two-step protocol:

Activation of intermediates : Convert a carboxylic acid derivative (e.g., 2-phenylbutanoic acid) to its reactive chloride using thionyl chloride (SOCl₂), as demonstrated in analogous syntheses of thiophene-containing amides .

Amide bond formation : React the acyl chloride with a mixture of N-cyclopropyl and thiophen-3-ylmethyl amines under basic conditions (e.g., triethylamine or K₂CO₃) in a polar aprotic solvent (e.g., THF or DCM). Reflux conditions (~50–80°C) are often critical for achieving high yields (>80%) .

Key considerations :

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?

Answer:

- 1H/13C NMR : Critical for confirming the presence of cyclopropyl (δ ~0.5–1.5 ppm), thiophene (δ ~6.5–7.5 ppm), and phenyl protons (δ ~7.2–7.6 ppm). Coupling patterns can distinguish between N-substituents .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₉H₂₂N₂OS requires exact mass 334.1342) and detects impurities .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly for cyclopropyl configurations, as shown in studies of structurally similar thiophene amides .

Troubleshooting : Discrepancies in melting points or Rf values may indicate polymorphic forms or residual solvents, requiring recrystallization or repeated chromatography .

Advanced Research Questions

Q. How do the cyclopropyl and thiophene moieties influence the compound’s reactivity and interaction with biological targets?

Answer:

- Cyclopropyl group : Introduces ring strain, enhancing electrophilic reactivity at the amide nitrogen. This can facilitate covalent binding to enzymes (e.g., proteases) or modulate metabolic stability .

- Thiophene ring : Participates in π-π stacking with aromatic residues in protein binding pockets, as observed in studies of thiophene-based kinase inhibitors .

Experimental validation : - Docking studies : Use software like AutoDock to predict interactions with targets such as COX-2 or cytochrome P450 enzymes .

- Kinetic assays : Measure inhibition constants (Kᵢ) to quantify binding affinity changes upon structural modification .

Q. What computational and experimental strategies are recommended for resolving contradictions in biological activity data across assay systems?

Answer:

- Meta-analysis : Compare IC₅₀ values from cell-based vs. cell-free assays to identify off-target effects or solubility issues. For example, discrepancies in anti-inflammatory activity may arise from differential membrane permeability .

- Molecular dynamics simulations : Model the compound’s behavior in lipid bilayers to explain variability in in vivo vs. in vitro results .

Case study : Inconsistent cytotoxicity data could stem from assay-specific parameters (e.g., ATP levels in MTT assays). Normalize results using internal controls like lactate dehydrogenase (LDH) release .

Q. How can Hirshfeld surface analysis and quantum mechanical calculations elucidate the compound’s solid-state behavior and stability?

Answer:

- Hirshfeld analysis : Maps intermolecular interactions (e.g., S···N contacts in thiophene-amide systems) to predict crystallinity and hygroscopicity .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to assess conformational stability, particularly for the cyclopropyl ring’s dihedral angles .

Application : These methods explain why certain polymorphs exhibit higher thermal stability, guiding storage conditions (e.g., desiccated vs. ambient) .

Q. What methodologies are effective for studying the compound’s metabolic pathways and potential toxicity?

Answer:

- In vitro metabolism : Use liver microsomes (human or rodent) with NADPH cofactors to identify Phase I metabolites (e.g., hydroxylation at the cyclopropyl ring) .

- LC-MS/MS : Quantify metabolites and correlate their structures with toxicity markers (e.g., glutathione adducts for reactive intermediate detection) .

Advanced tip : Isotope labeling (e.g., ¹⁴C at the phenyl group) tracks metabolic fate in vivo .

Data Analysis and Reproducibility

Q. How should researchers address variability in synthetic yields when scaling up reactions?

Answer:

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors. For example, reducing KI concentration from 1.5 to 0.5 eq. improved yield reproducibility in similar amide syntheses .

- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and terminate at optimal conversion .

Q. What statistical approaches validate the significance of observed biological activities in high-throughput screens?

Answer:

- Z’-factor analysis : Assess assay robustness (Z’ > 0.5 indicates suitability for HTS) .

- False discovery rate (FDR) : Apply Benjamini-Hochberg correction to adjust p-values in multi-target screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.